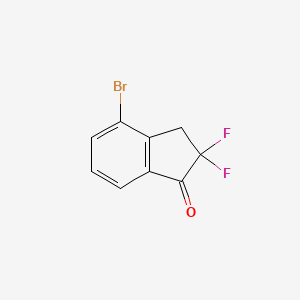

4-Bromo-2,2-difluoro-3H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,2-difluoro-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2O/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIKXCQFUWMWDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)C(=O)C1(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of 4-Bromo-2,2-difluoro-3H-inden-1-one

This whitepaper provides a detailed, research-oriented guide for the synthesis of 4-Bromo-2,2-difluoro-3H-inden-1-one, a compound of interest for drug development and scientific research. Due to the absence of a directly published synthesis route, this document outlines a plausible and robust two-step synthetic pathway. The proposed methodology begins with the synthesis of the key intermediate, 4-Bromo-1-indanone, followed by a direct deoxyfluorination to yield the target molecule. The experimental protocols are adapted from established procedures for analogous chemical transformations, ensuring a high probability of success for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway Overview

The synthesis is designed as a two-step process. The first step involves the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid to form the cyclic ketone, 4-Bromo-1-indanone. The second step is the conversion of the ketone functional group in 4-Bromo-1-indanone to a geminal difluoride using a deoxyfluorinating agent, yielding the final product, this compound.

Figure 1: Proposed two-step synthetic workflow for this compound.

Step 1: Synthesis of 4-Bromo-1-indanone

This initial step focuses on the creation of the indanone core structure, which is a crucial intermediate in pharmaceutical synthesis.[1][2] The procedure involves the cyclization of 3-(2-bromophenyl)propanoic acid via a Friedel-Crafts acylation reaction.[3]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

-

Acid Chloride Formation: Dissolve 3-(2-bromophenyl)propanoic acid (1.0 equiv) in 1,2-dichloroethane. Add thionyl chloride (2.5 equiv) to the solution. Heat the mixture to reflux and maintain for 24 hours. After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.[3]

-

Cyclization: Dissolve the resulting crude acid chloride in dichloromethane. In a separate flask, prepare a mechanically stirred suspension of anhydrous aluminum chloride (1.65 equiv) in dichloromethane. Cool this suspension and add the acid chloride solution dropwise, ensuring the internal temperature does not exceed 27°C.[3]

-

Reaction and Workup: Stir the reaction mixture at room temperature for three hours. Quench the reaction by carefully pouring it into a container half-full of ice.[3]

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield 4-Bromo-1-indanone as an off-white solid.[3]

Quantitative Data for Step 1

| Reactant/Reagent | Molar Equiv. | CAS Number | Notes |

| 3-(2-Bromophenyl)propanoic acid | 1.0 | 1644-83-3 | Starting Material |

| Thionyl chloride | 2.5 | 7719-09-7 | For acid chloride formation |

| Aluminum chloride (anhydrous) | 1.65 | 7446-70-0 | Friedel-Crafts catalyst |

| 1,2-Dichloroethane | - | 107-06-2 | Solvent for acid chloride formation |

| Dichloromethane | - | 75-09-2 | Solvent for cyclization |

| Product | - | 15115-60-3 | 4-Bromo-1-indanone |

| Reported Yield | ~86% | - | Based on analogous synthesis[3] |

Step 2: Deoxyfluorination of 4-Bromo-1-indanone

The second and final step is the conversion of the carbonyl group at the C1 position of 4-Bromo-1-indanone into a geminal difluoride. This transformation is achieved using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). Aminosulfuranes are known to be highly selective for replacing hydroxyl and carbonyl oxygens with fluorine.[4]

Experimental Protocol: Deoxyfluorination

Caution: Diethylaminosulfur trifluoride (DAST) is toxic, moisture-sensitive, and can undergo exothermic decomposition at elevated temperatures (>90°C). This procedure should be conducted by trained personnel in a well-ventilated fume hood.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-1-indanone (1.0 equiv) in anhydrous dichloromethane.

-

Addition of Reagent: Cool the solution to 0°C using an ice bath. Slowly add diethylaminosulfur trifluoride (DAST, ~1.5 equiv) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (2x). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Step 2

| Reactant/Reagent | Molar Equiv. | CAS Number | Notes |

| 4-Bromo-1-indanone | 1.0 | 15115-60-3 | Starting Material from Step 1 |

| Diethylaminosulfur trifluoride (DAST) | ~1.5 | 38078-09-0 | Deoxyfluorinating agent[4][5] |

| Dichloromethane (anhydrous) | - | 75-09-2 | Reaction Solvent |

| Product | - | N/A | This compound |

| Expected Yield | Variable | - | Yields for this reaction type can vary |

References

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2,2-difluoro-3H-inden-1-one

Introduction

4-Bromo-2,2-difluoro-3H-inden-1-one is a halogenated derivative of 1-indanone. The indanone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1] The introduction of a bromine atom at the 4-position and geminal fluorine atoms at the 2-position is anticipated to significantly modulate the molecule's physicochemical properties, reactivity, and biological activity. The electron-withdrawing nature of the fluorine atoms is expected to enhance the electrophilicity of the carbonyl group, while the bromine atom provides a site for further synthetic modification, such as cross-coupling reactions.[2]

Indanone derivatives have demonstrated a wide range of biological activities, including anticancer, anti-Alzheimer, antimicrobial, and antiviral properties.[1][3] Specifically, 4-bromo-1-indanone is a known intermediate in the synthesis of immunomodulators and other pharmacologically active molecules.[4][5] The unique combination of substituents in this compound makes it a compound of significant interest for researchers in drug discovery and materials science.

Chemical and Physical Properties

The following table summarizes the predicted chemical and physical properties of this compound based on its constituent parts and related molecules.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C9H5BrF2O | |

| Molecular Weight | 247.04 g/mol | |

| Appearance | Likely a crystalline solid | Based on the properties of similar bromo-indanones which are often crystalline powders.[5] |

| Melting Point | Expected to be higher than 4-bromo-1-indanone (95-99 °C) | The introduction of fluorine atoms generally increases melting points due to increased polarity and intermolecular interactions. |

| Boiling Point | > 300 °C | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone), sparingly soluble in non-polar solvents, and likely insoluble in water. | General solubility trends for halogenated organic compounds. |

Synthesis

A definitive synthetic protocol for this compound has not been published. However, a plausible synthetic route can be conceptualized by combining established methods for the synthesis of 4-bromo-1-indanones and the α,α-difluorination of ketones.

A potential synthetic workflow is outlined below:

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biophysics.org [biophysics.org]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-Bromo-1-indanone CAS#: 15115-60-3 [amp.chemicalbook.com]

In-Depth Technical Guide: 4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

CAS Number: 1196871-69-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one, a halogenated and fluorinated indanone derivative of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, synthesis, and potential biological applications, with a focus on providing practical information for researchers in the field.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1196871-69-8 |

| Molecular Formula | C₉H₅BrF₂O |

| Molecular Weight | 247.04 g/mol |

| IUPAC Name | 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one |

| Canonical SMILES | C1C(C2=C(C1=O)C(=CC=C2)Br)(F)F |

| InChI Key | LYIKXCQFUWMWDN-UHFFFAOYSA-N |

| Appearance | Solid (predicted) |

| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is not currently published. However, based on established synthetic methodologies for similar compounds, a plausible synthetic route can be proposed. This would likely involve a multi-step process starting from a readily available substituted benzene derivative.

Logical Synthesis Workflow:

A potential synthetic workflow for the target compound.

Key Experimental Steps (Hypothetical):

-

Formation of the Indanone Core: A Friedel-Crafts acylation of a suitable phenylpropanoic acid derivative would likely be the initial step to form the core indanone structure. For instance, cyclization of 3-(2-bromophenyl)propanoic acid using a strong acid catalyst.

-

Bromination: If the starting material is not already brominated at the desired position, electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS) could be employed to introduce the bromine atom at the 4-position of the indanone ring.

-

α,α-Difluorination: The introduction of the gem-difluoro group at the 2-position is a key step. This can be achieved through various fluorinating agents. One common method is the reaction of the corresponding ketone with diethylaminosulfur trifluoride (DAST) or other modern fluorinating reagents.

General Purification Protocol:

Following the final synthetic step, the crude product would likely be purified using standard laboratory techniques.

-

Work-up: The reaction mixture would be quenched, and the organic product extracted into a suitable solvent like ethyl acetate or dichloromethane.

-

Chromatography: Purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, would be a standard method to isolate the pure compound.

-

Recrystallization: Further purification could be achieved by recrystallization from an appropriate solvent system.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not publicly available, the expected spectroscopic data can be predicted based on the structure.

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons would appear in the downfield region (δ 7-8 ppm). The methylene protons at the 3-position would likely appear as a triplet. |

| ¹³C NMR | The carbonyl carbon would be observed around δ 190-200 ppm. The carbon bearing the two fluorine atoms would show a characteristic triplet due to C-F coupling. Aromatic carbons would appear in the δ 120-150 ppm range. |

| ¹⁹F NMR | A singlet would be expected for the two equivalent fluorine atoms. |

| IR | A strong absorption band corresponding to the C=O stretch of the ketone would be prominent around 1700-1720 cm⁻¹. C-F stretching vibrations would be observed in the 1000-1200 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. |

| Mass Spec. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of CO, Br, and fluorine-containing fragments. |

Potential Applications in Drug Development

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Potential as Kinase Inhibitors:

Several classes of kinase inhibitors are based on heterocyclic ring systems. The indanone core of 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one could serve as a scaffold for the development of inhibitors targeting various kinases implicated in cancer and other diseases. For example, some substituted indeno[1,2-b]indoles have been investigated as inhibitors of human protein kinase CK2.[1] The structural features of the target compound make it a candidate for investigation against kinases such as CK2 and PIM-1, which are often overexpressed in tumors.[2][3]

Signaling Pathway Inhibition (Hypothetical):

Hypothesized mechanism of action via kinase inhibition.

Should 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one prove to be a kinase inhibitor, its mechanism of action would involve binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrate proteins. This would disrupt signaling pathways that are crucial for cancer cell proliferation and survival, potentially leading to apoptosis.

Further Research Directions:

To fully elucidate the potential of this compound, further research is required in the following areas:

-

Development and publication of a robust and scalable synthetic protocol.

-

Comprehensive spectroscopic and crystallographic characterization.

-

In vitro screening against a panel of kinases to identify specific targets.

-

Cell-based assays to determine its efficacy against cancer cell lines and to elucidate the affected signaling pathways.

-

Pharmacokinetic and pharmacodynamic studies to evaluate its drug-like properties.

References

- 1. Synthesis, Biological Evaluation and Molecular Modeling of Substituted Indeno[1,2-b]indoles as Inhibitors of Human Protein Kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of the protein kinase inhibitor 1-(β-D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of interest in medicinal chemistry and drug discovery. The indanone scaffold is a privileged structure found in numerous biologically active compounds. The introduction of bromine and gem-difluoro substituents on the indanone core can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document details the physicochemical properties, potential synthetic routes, and prospective applications of this compound in drug development.

Core Data Presentation

The quantitative data for 4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrF₂O | [1] |

| Molecular Weight | 247.04 g/mol | Calculated |

| Exact Mass | 245.94918 u | [1] |

| Appearance | Solid (predicted) | |

| InChI | InChI=1S/C9H5BrF2O/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3H,4H2 | [1] |

| InChIKey | LYIKXCQFUWMWDN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1C(C2=C(C1(F)F)C(=O)C=C(Br)C=C2) |

Synthetic Methodologies

Proposed Synthetic Pathway

A logical approach involves the synthesis of 4-bromo-1-indanone as a key intermediate, followed by α,α-difluorination.

Caption: Proposed synthetic pathway for 4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one.

Experimental Protocols

1. Synthesis of 4-Bromo-1-indanone via Intramolecular Friedel-Crafts Acylation

This protocol is adapted from the synthesis of 1-indanones from 3-arylpropionic acids.[2][3]

-

Materials: 3-(2-Bromophenyl)propanoic acid, thionyl chloride (SOCl₂), aluminum chloride (AlCl₃), dichloromethane (DCM), 1,2-dichloroethane, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of 3-(2-bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane, add thionyl chloride (2.5 equivalents).

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

-

Dissolve the residue in dichloromethane and add it dropwise to a stirred suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane, maintaining the temperature below 27°C.[3]

-

Stir the reaction mixture at room temperature for 3 hours.[3]

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-1-indanone.

-

2. Synthesis of 4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one via α,α-Difluorination

This protocol is based on the difluorination of 1,3-dicarbonyl compounds.[4] A similar strategy could be adapted for the direct difluorination of the methylene group adjacent to the carbonyl in 4-bromo-1-indanone.

-

Materials: 4-Bromo-1-indanone, an electrophilic fluorinating agent (e.g., Selectfluor®), a base (e.g., quinuclidine), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve 4-bromo-1-indanone (1 equivalent) in acetonitrile in a reaction vessel.

-

Add quinuclidine (catalytic amount) to the solution.

-

Add the electrophilic fluorinating agent (e.g., Selectfluor®, 2.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one.

-

Potential Applications in Drug Development

The structural features of 4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one suggest its potential as a scaffold or intermediate in the development of novel therapeutic agents.

-

Anticancer Activity: Indanone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of halogens can enhance these properties. For instance, related indenone structures are being explored as inhibitors of protein kinases, which are often dysregulated in cancer.[5]

-

Antimicrobial Activity: Halogenated organic compounds frequently display antimicrobial properties. While the direct antibacterial or antifungal activity of this specific compound is not reported, related heterocyclic structures like 4-bromo-1H-indazoles have been investigated as inhibitors of the bacterial cell division protein FtsZ.

Logical Relationship for Drug Discovery Application

Caption: Rationale for investigating 4-bromo-2,2-difluoro-indenone in drug discovery.

Conclusion

4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is a compound with significant potential for further investigation in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be achieved through established chemical transformations. The unique combination of the indanone scaffold with bromine and gem-difluoro moieties makes it an attractive candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug development programs.

References

- 1. 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one,1196871-69-8-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure elucidation of 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one, a halogenated and fluorinated indanone derivative of interest in medicinal chemistry and materials science. The presence of bromine and gem-difluoro substituents on the indanone scaffold presents unique challenges and features in its analytical characterization. This document outlines the key spectroscopic techniques and methodologies required for its unambiguous identification and structural confirmation.

It is important to distinguish the subject compound, an indanone with a saturated five-membered ring, from its hypothetical unsaturated analog, 4-bromo-2,2-difluoro-3H-inden-1-one (an indenone ). While the dihydro version is commercially available and documented, the indenone counterpart is not readily described in the scientific literature, suggesting it may be a novel or less stable entity. This guide focuses on the structure elucidation of the dihydro compound, CAS No. 1196871-69-8.

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is presented in Table 1. These values are critical for sample handling, purification, and interpretation of analytical data.

| Property | Value | Source |

| CAS Number | 1196871-69-8 | [1][2] |

| Molecular Formula | C₉H₅BrF₂O | [1] |

| Molecular Weight | 247.04 g/mol | Calculated |

| Exact Mass | 245.94918 u | [1] |

| InChIKey | LYIKXCQFUWMWDN-UHFFFAOYSA-N | [1] |

Spectroscopic Data for Structure Elucidation

The definitive structure of 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is determined through a combination of spectroscopic methods. Each technique provides complementary information to piece together the molecular puzzle. While specific spectra for this exact compound are not publicly available in the search results, data for analogous compounds, such as 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, provide a strong basis for interpretation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the five-membered ring. The aromatic region will display a complex splitting pattern due to the bromine substituent. The methylene protons at the C3 position will likely appear as a singlet or a narrowly split multiplet.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon (C1), the quaternary difluorinated carbon (C2), the methylene carbon (C3), and the aromatic carbons. The carbon attached to the bromine will show a characteristic chemical shift. The C-F coupling will be evident in the signal for C2.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet, as the two fluorine atoms at the C2 position are chemically equivalent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1700-1740 cm⁻¹. The presence of the aromatic ring will be indicated by C-H and C=C stretching vibrations.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and purification of 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one, ensuring a pure sample for accurate analytical characterization. While a specific protocol for this compound was not found, a general procedure can be adapted from the synthesis of similar bromo-indanones.[3]

General Synthesis of 4-Bromo-indanone Derivatives:

A common method for the synthesis of 4-bromo-indanones involves the electrophilic bromination of the corresponding indanone precursor.

-

Materials:

-

2,2-difluoro-2,3-dihydro-1H-inden-1-one (precursor)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) (catalyst)

-

Benzene or other suitable solvent

-

Water

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

Dissolve the indanone precursor in the chosen solvent.

-

Add N-bromosuccinimide and a catalytic amount of AIBN to the solution at room temperature.

-

Stir the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and stir to precipitate the crude product.

-

Collect the crude product by vacuum filtration and dry it.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one.

-

Visualization of Key Processes

Chemical Structure of 4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

Caption: Chemical structure of 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one.

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of the target compound.

Structure Elucidation Logic

Caption: The logical flow of data from analytical techniques to the final structure.

References

- 1. 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one,1196871-69-8-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 2. 1196871-69-8|4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]

- 3. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 4-Bromo-2,2-difluoro-3H-inden-1-one

Spectroscopic and Synthetic Data for 4-Bromo-2,2-difluoro-3H-inden-1-one Currently Unavailable in Publicly Accessible Databases

For Researchers, Scientists, and Drug Development Professionals: An extensive search of publicly available chemical databases and scientific literature has revealed a significant lack of spectroscopic and synthetic data for the compound this compound.

At present, detailed experimental protocols for the synthesis of this compound are not documented in accessible scientific journals or chemical synthesis databases. Consequently, validated methods for its purification and characterization are also unavailable.

Furthermore, key spectroscopic data, which is crucial for the unambiguous identification and characterization of novel compounds, could not be located. This includes:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

The absence of this fundamental data prevents the creation of a comprehensive technical guide as requested. For researchers interested in this specific molecule, the current state of available information suggests that its synthesis and characterization would represent a novel area of investigation. Any future work on this compound would require de novo synthesis and full spectroscopic characterization.

It is important to note that while data for structurally related but distinct compounds, such as non-fluorinated bromo-indanones or other bromo-fluoro-indene derivatives, is available, this information is not directly applicable to this compound due to the significant influence of the gem-difluoro group on the electronic environment and, consequently, the spectroscopic properties of the molecule.

We recommend that any party interested in this compound proceed with the necessary synthetic and analytical chemistry to generate the requisite data. Until such work is published and made publicly available, a detailed technical guide on the spectroscopic data of this compound cannot be provided.

In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,2-difluoro-3H-inden-1-one

Notice: Following a comprehensive search, experimental ¹H NMR spectral data for 4-Bromo-2,2-difluoro-3H-inden-1-one, including chemical shifts, coupling constants, and multiplicities, is not available in the public domain. The following guide is therefore a theoretical interpretation based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This document will be updated with experimental data as it becomes available.

Predicted ¹H NMR Spectral Data

The chemical structure of this compound dictates a specific pattern of signals in its proton NMR spectrum. The aromatic region is expected to show a complex splitting pattern due to the three adjacent protons on the benzene ring, while the aliphatic region will feature a singlet corresponding to the methylene protons, which is influenced by the adjacent fluorine atoms.

A summary of the predicted ¹H NMR data is presented in the table below.

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-5 | 7.6 - 7.8 | Doublet of doublets (dd) | JH5-H6 ≈ 7.5, JH5-H7 ≈ 1.0 | 1H |

| H-6 | 7.3 - 7.5 | Triplet (t) | JH6-H5 ≈ 7.5, JH6-H7 ≈ 7.5 | 1H |

| H-7 | 7.8 - 8.0 | Doublet of doublets (dd) | JH7-H6 ≈ 7.5, JH7-H5 ≈ 1.0 | 1H |

| H-3 (CH₂) | 3.3 - 3.6 | Triplet (t) | JH-F ≈ 1.5 | 2H |

Structural and Signaling Analysis

The chemical structure and the predicted proton environments are visualized in the following diagram. The diagram illustrates the through-bond coupling relationships that give rise to the predicted multiplicities.

A Technical Guide to the Predicted ¹³C NMR Spectrum of 4-Bromo-2,2-difluoro-3H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 4-Bromo-2,2-difluoro-3H-inden-1-one. Due to the absence of direct experimental data in the public domain, this document synthesizes information from established principles of NMR spectroscopy and data from analogous halogenated and fluorinated compounds to present a robust prediction of the chemical shifts and coupling constants. This guide is intended to assist researchers in the identification and characterization of this and similar molecules.

Predicted ¹³C NMR Data

The predicted ¹³C NMR data for this compound is summarized in the table below. The chemical shifts (δ) are estimated based on the effects of electron-withdrawing groups (carbonyl, bromine, and fluorine) on the indenone scaffold. The presence of two fluorine atoms at the C2 position will induce spin-spin coupling with neighboring carbon atoms, resulting in the splitting of their respective signals. The predicted multiplicities and coupling constants (J) are based on typical values observed for one-bond (¹JCF) and two-bond (²JCCF) interactions.[1][2]

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C1 (C=O) | 185 - 195 | Triplet | ²JCCF ≈ 25 - 35 |

| C2 (CF₂) | 115 - 125 | Triplet | ¹JCF ≈ 240 - 260 |

| C3 (CH₂) | 35 - 45 | Triplet | ²JCCF ≈ 20 - 30 |

| C4 (C-Br) | 118 - 128 | Singlet | - |

| C5 | 125 - 135 | Singlet | - |

| C6 | 130 - 140 | Singlet | - |

| C7 | 120 - 130 | Singlet | - |

| C7a | 145 - 155 | Singlet | - |

| C3a | 135 - 145 | Triplet | ³JCCCF ≈ 5 - 10 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be a non-polar deuterated solvent such as CDCl₃.

Molecular Structure and Numbering

The structure of this compound with the carbon numbering scheme used for the NMR data assignment is depicted below.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a generalized experimental protocol for acquiring a ¹³C NMR spectrum of a solid organic compound like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm), unless the solvent peak is used as a secondary reference.

-

-

Instrument Setup:

-

The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms in the molecule (e.g., 0 to 220 ppm).

-

Acquisition Time (AQ): Typically set between 1 to 2 seconds.

-

Relaxation Delay (D1): A delay of 2 to 5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although shorter delays can be used for faster acquisition if quantitation is not critical.[3]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration and spectrometer sensitivity.

-

Temperature: The experiment is usually run at room temperature (e.g., 298 K).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or using the known chemical shift of the solvent.

-

Integrate the peaks if quantitative analysis is required.

-

Perform peak picking to determine the precise chemical shifts of all signals.

-

Experimental Workflow

The logical flow of the experimental protocol for acquiring ¹³C NMR data is illustrated in the diagram below.

Caption: Generalized workflow for ¹³C NMR data acquisition and processing.

References

An In-depth Technical Guide to the Reactivity of 4-Bromo-2,2-difluoro-3H-inden-1-one

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity of 4-Bromo-2,2-difluoro-3H-inden-1-one is limited in publicly available literature. This guide provides a comprehensive overview of its predicted reactivity based on established chemical principles and data from structurally analogous compounds, including 4-bromo-1-indanone, α,α-difluoro ketones, and other aryl bromides.

Introduction

This compound is a halogenated and fluorinated derivative of the indanone scaffold. Indanone and its derivatives are significant structural motifs in medicinal chemistry, appearing in drugs such as Donepezil for Alzheimer's disease and serving as core structures for the development of kinase inhibitors and other therapeutic agents.[1] The presence of a bromine atom at the C4 position offers a versatile handle for synthetic diversification, primarily through cross-coupling reactions. The gem-difluoro group at the C2 position is expected to modulate the electronic properties and metabolic stability of the molecule, making this scaffold a potentially valuable building block for drug discovery and materials science. This guide will explore the predicted synthetic routes and key reactive sites of this molecule.

Proposed Synthesis

A plausible synthetic pathway to this compound involves the initial formation of the 4-bromo-1-indanone core, followed by α,α-difluorination. The core is typically synthesized via an intramolecular Friedel-Crafts cyclization of a 3-(2-bromophenyl)propanoic acid derivative.[1][2]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Bromo-1-indanone (Analogous Procedure)

This protocol is adapted from the synthesis of 4-bromo-1-indanone from 3-(2-bromophenyl)propanoic acid.[2]

-

Acid Chloride Formation: Dissolve 3-(2-bromophenyl)propanoic acid (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane. Add thionyl chloride (2.5 equiv) and reflux the mixture for approximately 24 hours. After cooling to room temperature, concentrate the solution under reduced pressure to yield the crude acid chloride.

-

Friedel-Crafts Cyclization: Prepare a stirred suspension of anhydrous aluminum chloride (1.65 equiv) in dichloromethane. Cool the suspension in an ice bath.

-

Dissolve the crude acid chloride from the previous step in dichloromethane and add it dropwise to the AlCl₃ suspension, maintaining the internal temperature below 27°C.

-

Stir the reaction at room temperature for 3 hours.

-

Workup: Carefully quench the reaction by pouring it into a container of ice. Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-1-indanone, which can be further purified by recrystallization or column chromatography.

Reactivity at the Aromatic Ring (C4-Bromo)

The bromine atom on the aromatic ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and vinyl substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between the C4 position of the indanone and an organoboron species.[3] The bromo-indanone serves as the electrophilic partner.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data on Analogous Suzuki-Miyaura Reactions

The following table summarizes conditions and yields for Suzuki-Miyaura couplings of various aryl bromides, which serve as a model for the expected reactivity of this compound.

| Aryl Bromide Substrate | Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 80 | 81 | [4] |

| 4-Bromoanisole | Lithium 2-pyridylboronate | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 100 | 74 | [5] |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Water/Acetonitrile | 37 | >95 | [6] |

| 7-Bromo-1H-indazole derivative | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 91 | [7] |

Experimental Protocol: General Suzuki-Miyaura Coupling (Analogous Procedure)

This protocol is a general procedure adapted from literature for the coupling of aryl bromides.[6][8]

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Solvent and Degassing: Add the chosen solvent system (e.g., Dioxane/H₂O, DMF, or Toluene). If the catalyst is air-sensitive, degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

-

Extract the aqueous layer with the organic solvent (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring towards SNAr.[9][10] The indenone core, with its electron-withdrawing ketone, may provide some activation. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[11][12][13] For this compound, this reaction would likely require a strong nucleophile and elevated temperatures, as the single ketone may not provide sufficient activation for mild conditions.

Reactivity at the Carbonyl Group (C1-Ketone)

The ketone at the C1 position is a primary site for nucleophilic addition reactions, most notably reduction to an alcohol. The adjacent α,α-difluoro group significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles like hydride reagents.[14]

Caption: General workflow for the reduction of the indanone carbonyl group.

Data on Analogous Ketone Reductions

The following table provides data on the reduction of various ketones, indicating the high efficiency of reagents like sodium borohydride.

| Ketone Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |

| Fluorenone | NaBH₄ | Methanol | RT | >90 | [15] |

| 3-Nitroacetophenone | NaBH₄ | Methanol | 0 | High | [16] |

| Aromatic Ketone | NaBH₄ | 95% EtOH | 0 to RT | High | [17] |

Experimental Protocol: Reduction of a Ketone with Sodium Borohydride (Analogous Procedure)

This protocol is adapted from the reduction of fluorenone.[15][17]

-

Dissolution: In an appropriately sized flask, dissolve the ketone (1.0 equiv) in a suitable alcohol solvent, such as methanol or 95% ethanol.

-

Cooling: Cool the solution in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (typically 1.0-1.5 equiv) portion-wise to the stirred solution. Caution: NaBH₄ reacts with protic solvents to generate hydrogen gas.

-

Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 15-60 minutes).

-

Workup: Carefully add water to quench the excess NaBH₄. Heat the mixture to boiling, then cool to room temperature to allow the product to crystallize.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold 50% aqueous methanol.

-

Purification: If necessary, the crude alcohol can be purified by recrystallization from a suitable solvent system.

Reactivity of the Difluoromethylene Group (C2)

The gem-difluoro group at the C2 position is generally stable and unreactive under standard organic synthesis conditions. Its primary role is electronic and steric:

-

Electronic Effect: The two fluorine atoms are strongly electron-withdrawing, which, as noted, increases the electrophilicity of the adjacent C1 carbonyl carbon. This can also influence the electron density of the aromatic ring, though to a lesser extent than substituents directly on the ring.

-

Metabolic Stability: In a drug development context, the C-F bond is very strong, and the CF₂ group can block sites of potential metabolic oxidation, potentially increasing the half-life of a drug candidate.

-

Conformational Effects: The steric bulk of the fluorine atoms and the polarization of the C-F bonds can influence the preferred conformation of the five-membered ring and how the molecule interacts with biological targets.

Conclusion

This compound represents a promising, albeit underexplored, scaffold for chemical synthesis. Based on the reactivity of analogous structures, it is predicted to be a versatile building block. The C4-bromo position is readily functionalized via modern cross-coupling techniques, allowing for the introduction of diverse molecular fragments. The C1-ketone is susceptible to nucleophilic attack, particularly reduction, yielding the corresponding alcohol. The C2-difluoro group enhances the reactivity of the adjacent ketone and can impart desirable properties for applications in medicinal chemistry. The experimental protocols and predictive data presented in this guide offer a solid foundation for researchers looking to utilize this compound in their synthetic programs.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 15. webassign.net [webassign.net]

- 16. www1.chem.umn.edu [www1.chem.umn.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

Uncharted Territory: The Biological Activity of 4-Bromo-2,2-difluoro-3H-inden-1-one Remains Undocumented

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the current understanding of the biological activity of the compound 4-Bromo-2,2-difluoro-3H-inden-1-one. Despite its availability from chemical suppliers, no peer-reviewed studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications have been published to date.

This absence of data prevents the creation of an in-depth technical guide as requested. Key elements such as quantitative biological data (e.g., IC50, EC50), detailed experimental protocols for its evaluation, and associated signaling pathways are not available in the public domain. Consequently, the core requirements of this inquiry, including data tables and visualizations of biological processes, cannot be fulfilled at this time.

The Indanone Scaffold: A Foundation for Diverse Biological Activities

While information on this compound is non-existent, the broader class of compounds known as indanones has been the subject of extensive research. Indanone derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2]

Studies have demonstrated that compounds featuring the indanone scaffold exhibit a wide range of pharmacological properties, including:

-

Anticancer Activity: Various indanone derivatives have been investigated for their potential as cytotoxic agents against several cancer cell lines.[3][4][5][6]

-

Antimicrobial and Antiviral Properties: The indanone framework has been utilized in the development of agents with activity against bacteria, fungi, and viruses.[1][3]

-

Neuroprotective Effects: A notable example is Donepezil, an indanone derivative used in the treatment of Alzheimer's disease.[1][2]

-

Anti-inflammatory and Analgesic Effects: Certain indanone compounds have shown potential in modulating inflammatory pathways.[3]

It is crucial to emphasize that these activities are characteristic of the broader indanone class and cannot be directly extrapolated to this compound. The specific substitutions of a bromine atom at the 4-position and two fluorine atoms at the 2-position on the indenone ring system will profoundly influence its chemical properties and, consequently, its interaction with biological targets. The precise effects of this unique combination of halogens on this particular scaffold remain a subject for future investigation.

Future Directions

The lack of data on this compound highlights a potential area for new research. Future studies could involve:

-

In vitro screening: Initial biological evaluation could involve screening the compound against a panel of cancer cell lines or microbial strains to identify any potential cytotoxic or antimicrobial activity.

-

Enzymatic assays: Depending on the structural similarities to known active compounds, assays against specific enzymes (e.g., kinases, proteases) could be conducted.

-

Computational studies: Molecular docking and other in silico methods could be employed to predict potential biological targets and guide further experimental work.

Until such studies are conducted and published, the biological activity of this compound will remain unknown. Researchers and drug development professionals interested in this specific molecule will need to undertake foundational research to characterize its pharmacological profile.

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-Bromo-2,2-difluoro-3H-inden-1-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,2-difluoro-3H-inden-1-one and its dihydro counterpart, 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one, are versatile synthetic building blocks in medicinal chemistry. The indanone scaffold is a privileged structure found in a variety of biologically active compounds, exhibiting a wide range of therapeutic effects, including antiviral, anti-inflammatory, and anticancer properties. The presence of the bromine atom at the 4-position provides a convenient handle for further molecular elaboration through various cross-coupling reactions, while the gem-difluoro group at the 2-position can enhance metabolic stability and modulate the physicochemical properties of the final compounds.

These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents, with a focus on its application as a core scaffold for kinase inhibitors.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of more complex molecules, particularly in the discovery of novel kinase inhibitors. The planar indanone core can mimic the hinge-binding motifs of known kinase inhibitors. The bromo-substituent allows for the introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the exploration of the chemical space around the core scaffold to optimize potency and selectivity for a target kinase.

A closely related analog, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, has been utilized as a key intermediate in the development of kinase inhibitors.[1] This highlights the strategic importance of the 4-bromo-indenone scaffold in designing molecules that can interact with the ATP-binding site of kinases.

Experimental Protocols

General Workflow for the Synthesis of 4-Aryl-2,2-difluoro-3H-inden-1-one Derivatives

The following diagram outlines a typical workflow for the derivatization of this compound.

Caption: General workflow for the synthesis and evaluation of 4-aryl-2,2-difluoro-3H-inden-1-one derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one with an arylboronic acid.

Materials:

-

4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2,2-difluoro-2,3-dihydro-1H-inden-1-one.

Data Presentation

The following table summarizes hypothetical biological data for a series of 4-aryl-2,2-difluoro-3H-inden-1-one derivatives as kinase inhibitors, illustrating the potential for structure-activity relationship (SAR) studies.

| Compound ID | Aryl Substituent (R) | Kinase Target | IC₅₀ (nM) |

| 1a | Phenyl | Kinase A | 520 |

| 1b | 4-Fluorophenyl | Kinase A | 280 |

| 1c | 4-Methoxyphenyl | Kinase A | 450 |

| 1d | Pyridin-4-yl | Kinase A | 150 |

| 2a | Phenyl | Kinase B | >1000 |

| 2b | 4-Fluorophenyl | Kinase B | 890 |

| 2c | 4-Methoxyphenyl | Kinase B | >1000 |

| 2d | Pyridin-4-yl | Kinase B | 450 |

Signaling Pathway Context

Derivatives of this compound can be designed to target specific kinases involved in disease-relevant signaling pathways, such as cancer cell proliferation. The diagram below illustrates a simplified signaling cascade where a synthesized inhibitor could act.

Caption: Inhibition of a kinase signaling pathway by a 4-aryl-2,2-difluoro-3H-inden-1-one derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds in medicinal chemistry. Its utility in constructing libraries of potential kinase inhibitors through reliable cross-coupling methodologies makes it an attractive starting material for drug discovery programs. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing new therapeutic agents.

References

Application Notes and Protocols for 4-Bromo-2,2-difluoro-3H-inden-1-one as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,2-difluoro-3H-inden-1-one is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. The presence of a bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The difluoro group at the 2-position can enhance the metabolic stability and pharmacokinetic properties of derivative compounds. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are foundational reactions in the synthesis of novel drug candidates.

Introduction

The indenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of fluorine atoms into drug candidates is a common strategy to improve properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable building block that combines these features, offering a platform for the synthesis of novel compounds with potential therapeutic applications. The bromo-substituent at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful tool for molecular diversification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₅BrF₂O |

| Molecular Weight | 247.04 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

| CAS Number | 1196871-69-8 |

Synthetic Applications and Protocols

The primary utility of this compound as a synthetic intermediate lies in its ability to undergo palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of derivatives.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,2-difluoro-3H-inden-1-ones

The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2][3] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Reaction Scheme:

References

- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for 4-Bromo-2,2-difluoro-3H-inden-1-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific applications and reaction protocols for 4-Bromo-2,2-difluoro-3H-inden-1-one is limited. The following application notes and protocols are based on the known reactivity of its structural analog, 4-bromo-1-indanone, and general principles of organic synthesis involving bromo-aromatic and gem-difluorinated compounds.

Introduction

This compound is a valuable synthetic intermediate for the preparation of a diverse range of complex organic molecules. The presence of three key functional groups—a ketone, a bromine atom on the aromatic ring, and a gem-difluoro group adjacent to the carbonyl—makes it a versatile building block in medicinal chemistry and materials science. The strategic incorporation of fluorine can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Application Notes

The unique structural features of this compound open up numerous possibilities in organic synthesis, particularly in the development of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The indanone core is a privileged scaffold found in numerous biologically active compounds. The bromine atom serves as a convenient handle for introducing a wide array of substituents via cross-coupling reactions, enabling the exploration of the chemical space around the core structure.

-

Role of the Gem-Difluoro Group: The gem-difluoro group at the α-position to the ketone is a key feature. It can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving the metabolic stability of the resulting compounds by blocking oxidative metabolism at that position. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent ketone and the overall electronic properties of the molecule.

-

Precursor to Spirocyclic Compounds: The ketone functionality allows for the synthesis of spirocyclic compounds, a structural motif of increasing interest in drug discovery due to its three-dimensional nature which can lead to improved target selectivity and physicochemical properties.

-

Intermediate for Kinase Inhibitors and Other Therapeutics: Indanone derivatives have been investigated as inhibitors of various kinases and other enzymes. The ability to functionalize the 4-position via the bromo group allows for the synthesis of targeted libraries of compounds for screening against a range of biological targets.

Below is a diagram illustrating the key reactive sites of this compound and potential synthetic transformations.

Application Notes and Protocols for Reactions of 4-Bromo-2,2-difluoro-3H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key synthetic transformations of 4-Bromo-2,2-difluoro-3H-inden-1-one. This versatile building block is of interest to the pharmaceutical and materials science industries due to its unique electronic and structural properties. The protocols outlined below are based on established palladium-catalyzed cross-coupling and nucleophilic substitution reactions, adapted for this specific substrate. All protocols should be considered as starting points and may require optimization for specific applications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the indenone core serves as a versatile handle for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ketone and difluoro groups can influence the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[1][2] This reaction is instrumental in the synthesis of biaryl and vinyl-substituted indenones.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Suzuki-Miyaura Coupling Parameters

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Catalyst choice can significantly impact yield and reaction time. |

| Ligand | SPhos, XPhos, PPh₃ | Bulky electron-rich phosphine ligands are often effective. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can be critical and is substrate-dependent. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | Anhydrous conditions can also be employed with boronate esters.[3] |

| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive substrates. |

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of alkynyl-substituted indenones, which are valuable precursors for more complex heterocyclic systems and conjugated materials.[4][5][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-10 mol%).

-

Solvent and Reagents: Evacuate and backfill the tube with an inert gas. Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the residue by column chromatography to yield the alkynylated product.

Data Presentation: Sonogashira Coupling Parameters

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Air-stable precatalysts can also be utilized.[4] |

| Copper(I) Co-catalyst | CuI | Essential for the catalytic cycle in the traditional Sonogashira reaction. |

| Base | Et₃N, i-Pr₂NH | Acts as both a base and a solvent in some cases. |

| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are crucial for optimal results. |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for this reaction. |

Reaction Scheme: Sonogashira Coupling

Caption: General scheme for the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8][9] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the indenone core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 1.2-2.0 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 eq.).

-

Addition of Reactants: Add this compound (1.0 eq.) and the amine (1.1-1.3 eq.).

-

Solvent and Reaction: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane). Seal the tube and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purification: Purify the crude product via column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters

| Parameter | Recommended Conditions | Notes |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Palladacycles | Precatalysts often offer better activity and air stability.[9] |

| Ligand | BINAP, Xantphos, Biarylphosphines (e.g., XPhos, SPhos) | The choice of ligand is crucial and depends on the amine substrate.[10] |

| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | Strong bases are typically required. |

| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous conditions are essential. |

| Temperature | 80 - 110 °C | Reaction temperature is dependent on the reactivity of the coupling partners. |

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing ketone and the two fluorine atoms is expected to activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[11][12] This provides a complementary method to palladium-catalyzed reactions for the introduction of heteroatom nucleophiles.

Experimental Protocol: General Procedure for SNAr

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Nucleophile and Base: Add the nucleophile (e.g., an alcohol, thiol, or amine, 1.1-2.0 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base, 1.5-3.0 eq.).

-

Reaction Execution: Heat the reaction mixture to an elevated temperature (typically 100-160 °C) and monitor by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Data Presentation: SNAr Parameters

| Parameter | Recommended Conditions | Notes |

| Nucleophile | Alcohols, Thiols, Primary/Secondary Amines | The nucleophilicity of the reagent will influence the reaction conditions. |

| Base | K₂CO₃, Cs₂CO₃, DBU | The base should be chosen to deprotonate the nucleophile without competing in the reaction. |

| Solvent | DMF, DMSO, NMP, Sulfolane | Polar aprotic solvents are necessary to facilitate the reaction. |

| Temperature | 100 - 160 °C | High temperatures are often required to overcome the activation energy. |

Logical Workflow: General Experimental Procedure

Caption: A generalized workflow for performing and monitoring the described reactions.

References

- 1. ikm.org.my [ikm.org.my]

- 2. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kbfi.ee [kbfi.ee]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. vapourtec.com [vapourtec.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Reaction of 4-Bromo-2,2-difluoro-3H-inden-1-one with Nucleophiles